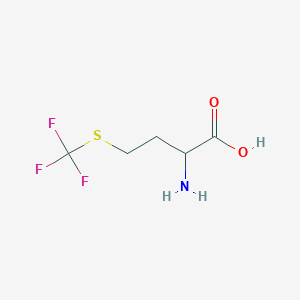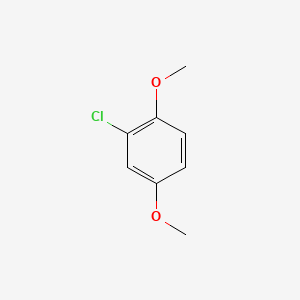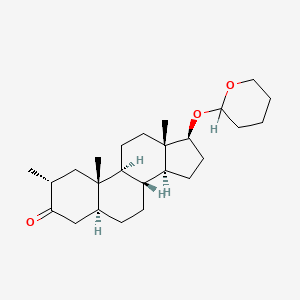![molecular formula C20H16O4S B1201040 7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate](/img/structure/B1201040.png)
7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate, also known as 7-hmba sulfate or 7-spmba, belongs to the class of organic compounds known as phenanthrenes and derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene. 7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 7-hydroxymethyl-12-methylbenz[a]anthracene sulfate is primarily located in the membrane (predicted from logP).
7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate is a member of phenanthrenes.
Scientific Research Applications
Mutagenicity and Carcinogenic Metabolism
7-Hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA) is a major metabolite of 7,12-dimethylbenz[a]anthracene (DMBA), showing significant carcinogenic properties. Studies have demonstrated that liver cytosolic sulfotransferase transforms 7-HMBA into reactive 7-HMBA sulfate, which exhibits mutagenic activity towards certain bacterial strains, indicating its potential role in carcinogenesis (Watabe, Ishizuka, Isobe, & Ozawa, 1982).
Electrophilic Mutagenicity
7-HMBA and its electrophilic sulfate ester have been studied for their mutagenic characteristics. Research suggests that the sulfate ester of HMBA is an exceptionally reactive electrophilic mutagen, highlighting the importance of such metabolites in the understanding of carcinogenic processes (Flesher, Horn, & Lehner, 1997).
Interaction with DNA
The interaction of 7-HMBA and its metabolites with DNA has been a focus of research. Studies have found that in the absence of certain enzymes, 7-HMBA reacts poorly with DNA, suggesting that further metabolism to reactive esters, such as sulfates, is required for it to become an ultimate carcinogen (Flesher & Tay, 1978).
Hepatic DNA and RNA Adduct Formation
Further research into the bioactivation of 7-HMBA has shown the formation of DNA and RNA adducts in the livers of animals treated with 7-HMBA or its electrophilic sulfuric acid ester metabolite. This finding supports the role of liver enzymes in the activation of HMBA and its potential mutagenic effects (Surh, Lai, Miller, & Miller, 1987).
Role in Tissue Metabolism and Toxicity
Investigations into the effects of hydroxymethyl derivatives of 7,12-dimethylbenz[a]anthracene, including 7-HMBA, have shown their influence on the metabolism and toxic action of the parent carcinogen in tissue cultures. This suggests a regulatory role of these derivatives in carcinogenic hydrocarbon metabolism (Belitskii, Lopp, & Khesina, 1975).
properties
Product Name |
7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate |
|---|---|
Molecular Formula |
C20H16O4S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(12-methylbenzo[a]anthracen-7-yl)methyl hydrogen sulfate |
InChI |
InChI=1S/C20H16O4S/c1-13-15-7-4-5-9-17(15)19(12-24-25(21,22)23)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3,(H,21,22,23) |
InChI Key |
WYUDBEMLROEPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C3=CC=CC=C13)COS(=O)(=O)O)C=CC4=CC=CC=C42 |
synonyms |
7-(hydroxymethyl)-12-methylbenz(a)anthracene sulfate ester 7-HMBA sulfate 7-SPMBA 7-sulfooxymethyl-12-methylbenz(a)anthracene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



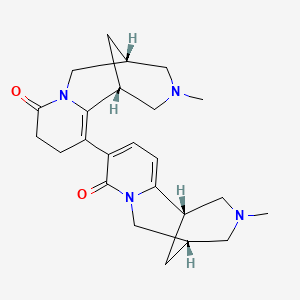
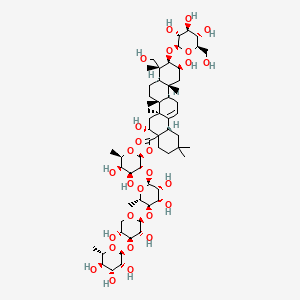
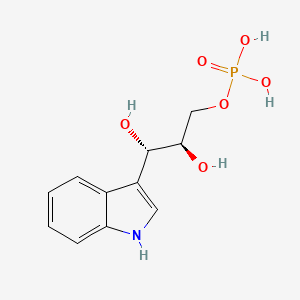
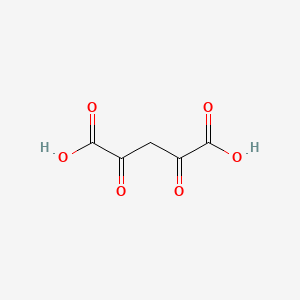
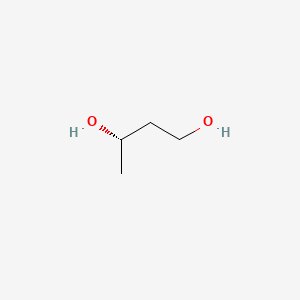
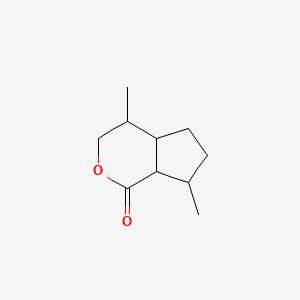
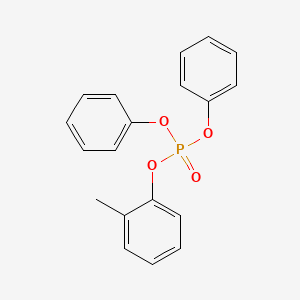
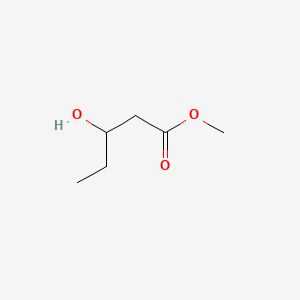
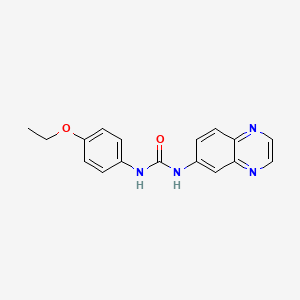
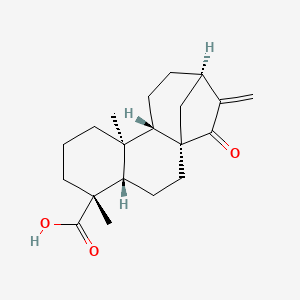
![3-[(2,5-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B1200976.png)
